molecular formula C11H12O3 B15325524 3-(4-Ethoxyphenyl)-3-oxopropanal

3-(4-Ethoxyphenyl)-3-oxopropanal

Cat. No.: B15325524
M. Wt: 192.21 g/mol
InChI Key: ADXTWFXETPIXEX-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-3-oxopropanal is an organic compound featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the para position, conjugated to a 3-oxopropanal moiety (β-ketoaldehyde). This structure renders it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The ethoxy group enhances electron density on the aromatic ring, influencing the compound’s reactivity in keto-enol tautomerism and its participation in condensation reactions such as aldol additions . For instance, ethyl esters of similar β-keto compounds (e.g., Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate) are noted for their role as intermediates in drug discovery .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-3-oxopropanal

InChI

InChI=1S/C11H12O3/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6,8H,2,7H2,1H3

InChI Key

ADXTWFXETPIXEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-ethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Another method involves the Friedel-Crafts acylation of 4-ethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires careful control of temperature and reaction time to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Additionally, solvent recovery and recycling techniques are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: 4-Ethoxybenzoic acid.

    Reduction: 3-(4-Ethoxyphenyl)-3-hydroxypropanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethoxyphenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-3-oxopropanal depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its potential antimicrobial activity could be due to the inhibition of key bacterial enzymes, while its anti-inflammatory effects might involve modulation of signaling pathways related to inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-Ethoxyphenyl)-3-oxopropanal with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of 3-Oxopropanal Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound 4-Ethoxy C₁₁H₁₂O₃ 192.21 (calculated) Potential pharmaceutical intermediate; electron-rich aromatic system enhances reactivity in aldol reactions.
3-(4-Methoxyphenyl)-3-oxopropanal O-methyloxime 4-Methoxy, oxime C₁₁H₁₃NO₃ 207.23 Oxime derivative stabilizes the carbonyl group; used in analytical chemistry for derivatization .
3-(4-(Methylthio)phenyl)-3-oxopropanal 4-Methylthio C₁₀H₁₀O₂S 194.25 Sulfur-containing analog; increased lipophilicity may enhance membrane permeability in drug design .
3-(3-Chlorophenyl)-3-oxopropanal 3-Chloro C₉H₇ClO₂ 182.60 Electron-withdrawing chloro group stabilizes keto form; used in cross-coupling reactions .
3-(4-Hydroxyphenyl)-3-oxopropanal 4-Hydroxy C₉H₈O₃ 164.16 Undetected in biological samples due to instability or rapid degradation .
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-Difluoro, ethyl ester C₁₁H₁₀F₂O₃ 240.19 Fluorinated ester; key intermediate in bioactive compound synthesis .

Key Findings:

Substituent Electronic Effects: Electron-Donating Groups (e.g., Ethoxy, Methoxy): Enhance aromatic ring electron density, promoting enolization and nucleophilic reactivity. This is critical in aldol condensations for constructing carbon-carbon bonds . Electron-Withdrawing Groups (e.g., Chloro): Stabilize the keto tautomer, reducing enol content and altering reaction pathways. Chloro derivatives are often used in electrophilic substitutions .

Functional Group Modifications: Oxime Derivatives (e.g., O-methyloxime): Improve stability and detection in chromatographic analyses by blocking reactive aldehyde groups . Ester Derivatives (e.g., Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate): Increase solubility in organic solvents, facilitating purification and handling in synthetic workflows .

Biological and Industrial Relevance :

  • The absence of 3-(4-hydroxyphenyl)-3-oxopropanal in biological samples suggests that hydroxyl groups may lead to oxidative instability, whereas ethoxy or methylthio groups offer improved shelf life .
  • Sulfur- and fluorine-containing analogs (e.g., methylthio, difluoro) are prioritized in drug discovery due to their enhanced pharmacokinetic properties .

Synthetic Utility :

  • Ethoxy-substituted derivatives are less explored compared to methoxy or chloro analogs but hold promise in designing thermally stable intermediates for agrochemicals (e.g., etofenprox analogs in pyrethroid insecticides) .

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